molecular formula C19H18N2O3S B2672578 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide CAS No. 2034244-81-8

5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide

Cat. No. B2672578
CAS RN: 2034244-81-8
M. Wt: 354.42
InChI Key: MOSABRWYYZAHSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.

6.

Physical And Chemical Properties Analysis

  • Melting Point : The reported melting point is 150–152°C in benzene .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on thiophene derivatives indicates significant applications in the synthesis of heterocyclic compounds. For instance, studies on thiophenylhydrazonoacetates have demonstrated their utility in generating a wide variety of nitrogen-containing heterocycles like pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These compounds have diverse applications, including pharmaceuticals, agrochemicals, and materials science. The synthesis techniques often involve the coupling of diazo compounds with cyanoacetate or acetoacetate, showcasing the flexibility and utility of thiophene derivatives in constructing complex molecular architectures (Mohareb et al., 2004).

Crystal Structure Analysis

Another aspect of scientific research involving similar compounds is the determination of crystal structures, which is fundamental in understanding molecular interactions, stability, and reactivity. For example, the crystal structure of a synthesized compound containing thiophene was elucidated using single crystal X-ray diffraction, revealing insights into its molecular geometry and the nature of its hydrogen bonding interactions. Such studies are essential for the design of new materials with specific properties and for the development of drugs with targeted biological activities (Prabhuswamy et al., 2016).

Antimicrobial and Antitumor Activities

Compounds incorporating thiophene units have been reported to show promising antimicrobial and antitumor activities. The synthesis of thiophene-containing pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal effects. Such studies highlight the therapeutic potential of thiophene derivatives in developing new antimicrobial agents with high efficacy (Sowmya et al., 2018). Similarly, the development of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown significant anti-tumor activity against hepatocellular carcinoma cell lines, underscoring the potential of these compounds in cancer therapy (Gomha et al., 2016).

Molecular Docking Studies

Molecular docking studies of thiophene-based compounds have provided insights into their potential as antidepressants by showing good binding affinity towards monoamine oxidase isoforms. Such research is crucial in drug development, allowing for the rational design of molecules with desired biological activities by understanding their interaction at the molecular level (Mathew et al., 2016).

properties

IUPAC Name

5-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-18(15-13-16(24-21-15)14-5-2-1-3-6-14)20-19(8-10-23-11-9-19)17-7-4-12-25-17/h1-7,12-13H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSABRWYYZAHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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